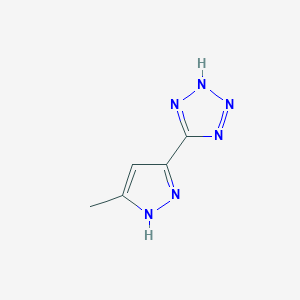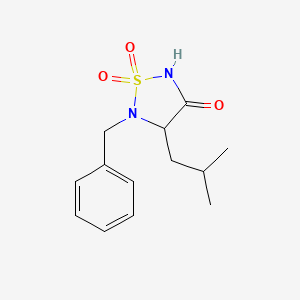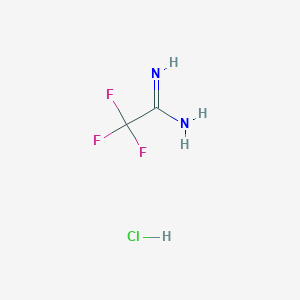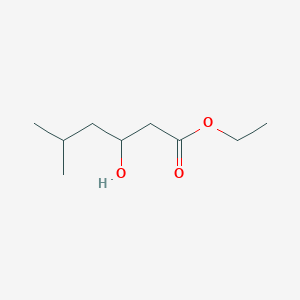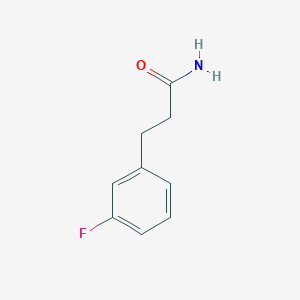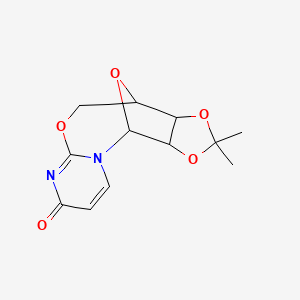
2',3'-O-isopropylidene-5',6-anhydrouridine
Overview
Description
2’,3’-O-isopropylidene-5’,6-anhydrouridine is a nucleoside derivative with a unique structure that includes an isopropylidene group protecting the 2’ and 3’ hydroxyl groups and an anhydro bridge between the 5’ and 6’ positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-O-isopropylidene-5’,6-anhydrouridine typically involves the protection of uridine’s hydroxyl groups followed by the formation of the anhydro bridge. One common method includes the reaction of uridine with acetone in the presence of an acid catalyst, such as sulfuric acid, to form the isopropylidene derivative. The anhydro bridge is then introduced through a dehydration reaction, often using reagents like phosphoryl chloride .
Industrial Production Methods
While specific industrial production methods for 2’,3’-O-isopropylidene-5’,6-anhydrouridine are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2’,3’-O-isopropylidene-5’,6-anhydrouridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at specific positions to introduce functional groups such as carbonyls.
Reduction: Reduction reactions can modify the anhydro bridge or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the anhydro bridge or other reactive sites.
Common Reagents and Conditions
Oxidation: Reagents like selenium dioxide in dioxane can be used for oxidation reactions.
Reduction: Borane complexes or sodium borohydride are common reducing agents.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbonyl-containing derivatives, while reduction can produce modified nucleosides with altered anhydro bridges.
Scientific Research Applications
2’,3’-O-isopropylidene-5’,6-anhydrouridine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of other nucleoside analogues and derivatives.
Biology: The compound is used in studies involving nucleoside metabolism and enzyme interactions.
Mechanism of Action
The mechanism of action of 2’,3’-O-isopropylidene-5’,6-anhydrouridine involves its interaction with specific molecular targets, such as enzymes involved in nucleoside metabolism. The isopropylidene group and anhydro bridge confer stability and specificity, allowing the compound to act as an inhibitor or substrate in enzymatic reactions. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2’,3’-O-isopropylideneuridine: Similar in structure but lacks the anhydro bridge.
5’,6-anhydro-2’,3’-O-isopropylideneadenosine: Another nucleoside derivative with an anhydro bridge but different base.
2’,3’-O-isopropylidene-5’,6-anhydrocytidine: Similar structure with a cytidine base instead of uridine.
Uniqueness
2’,3’-O-isopropylidene-5’,6-anhydrouridine is unique due to the combination of the isopropylidene protection and the anhydro bridge, which confer distinct chemical properties and reactivity. This makes it particularly valuable in synthetic chemistry and biochemical research .
Properties
IUPAC Name |
13,13-dimethyl-8,12,14,16-tetraoxa-2,6-diazatetracyclo[8.5.1.02,7.011,15]hexadeca-3,6-dien-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O5/c1-12(2)18-8-6-5-16-11-13-7(15)3-4-14(11)10(17-6)9(8)19-12/h3-4,6,8-10H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZOHLNWZDQIBIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C3COC4=NC(=O)C=CN4C(C2O1)O3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


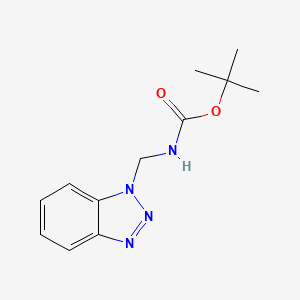
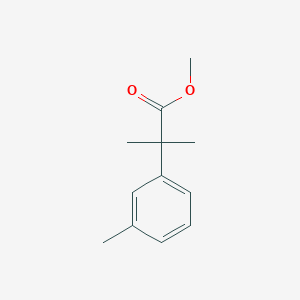
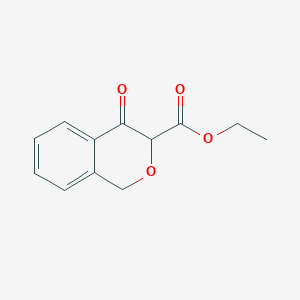
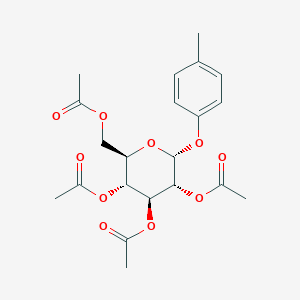
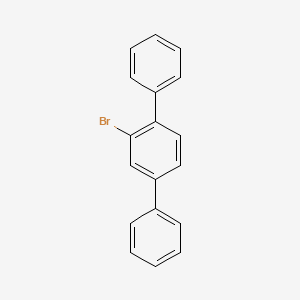
![2-Amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B3180802.png)

